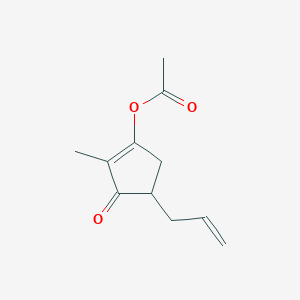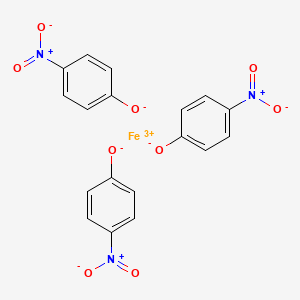
p-Nitrophenol iron(III) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Nitrophenol iron(III) salt is a compound that combines p-nitrophenol, an aromatic compound with a nitro group and a hydroxyl group, with iron(III) ions. P-Nitrophenol is commonly used as a raw material in various industries, including medicine, dyeing, printing, and pesticide manufacturing
Preparation Methods
Synthetic Routes and Reaction Conditions
P-Nitrophenol iron(III) salt can be synthesized through the reaction of p-nitrophenol with iron(III) chloride in an aqueous solution. The reaction typically involves dissolving p-nitrophenol in water and adding iron(III) chloride under controlled conditions to form the desired salt. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
P-Nitrophenol iron(III) salt undergoes various chemical reactions, including:
Oxidation: The iron(III) ions can act as oxidizing agents, facilitating the oxidation of organic compounds.
Reduction: The nitro group in p-nitrophenol can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group in p-nitrophenol can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium dithionite and zinc, as well as oxidizing agents like hydrogen peroxide. The reactions often require specific conditions, such as acidic or basic environments, to proceed efficiently .
Major Products Formed
The major products formed from these reactions include 4-aminophenol (from reduction) and various substituted phenols (from nucleophilic substitution). The specific products depend on the reagents and conditions used .
Scientific Research Applications
P-Nitrophenol iron(III) salt has a wide range of scientific research applications, including:
Environmental Remediation: It is used in the degradation of pollutants such as p-nitrophenol in wastewater through advanced oxidation processes
Biomedical Research: It is studied for its potential use in drug delivery systems and as a therapeutic agent.
Industrial Applications: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-nitrophenol iron(III) salt involves the interaction of iron(III) ions with organic molecules. The iron(III) ions can facilitate redox reactions by cycling between different oxidation states, thereby generating reactive oxygen species such as hydroxyl radicals. These reactive species can degrade organic pollutants and facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to p-nitrophenol iron(III) salt include:
4-Nitrophenol: An aromatic compound with similar chemical properties but without the iron(III) component.
Iron(III) chloride: A common iron salt used in various chemical reactions.
4-Aminophenol: A reduction product of p-nitrophenol with different reactivity and applications.
Uniqueness
The presence of iron(III) ions allows for redox reactions that are not possible with p-nitrophenol alone, making it a valuable compound in environmental and industrial applications .
Properties
CAS No. |
64047-80-9 |
|---|---|
Molecular Formula |
C18H12FeN3O9 |
Molecular Weight |
470.1 g/mol |
IUPAC Name |
iron(3+);4-nitrophenolate |
InChI |
InChI=1S/3C6H5NO3.Fe/c3*8-6-3-1-5(2-4-6)7(9)10;/h3*1-4,8H;/q;;;+3/p-3 |
InChI Key |
DLWSTDHFOJEBPI-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Fe+3] |
Related CAS |
100-02-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


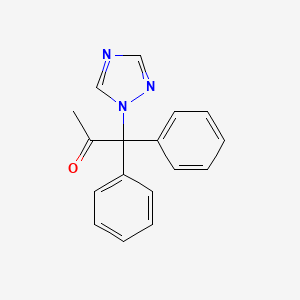
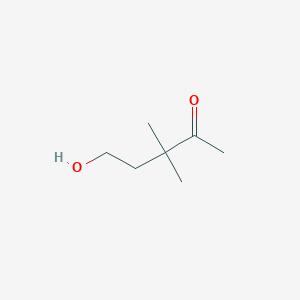
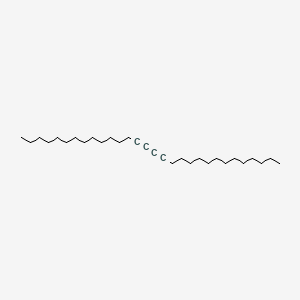
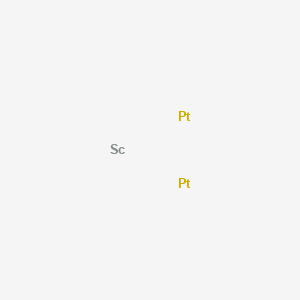
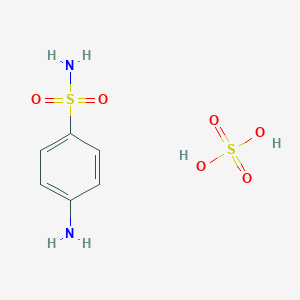
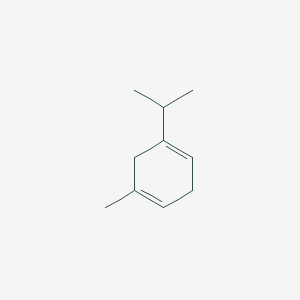
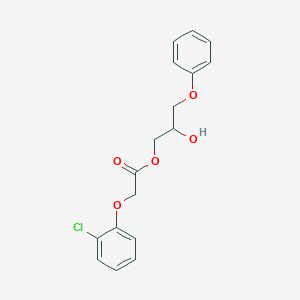


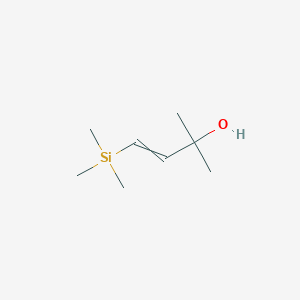


![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
